2-Fluorocyclohepta-2,4,6-trien-1-one
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Overview
Description
2-Fluorocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C₇H₅FO It is a derivative of cycloheptatrienone, where one of the hydrogen atoms is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the fluorination of cycloheptatrienone using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Fluorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Fluorocyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include alterations in metabolic processes or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatrienone: The parent compound without the fluorine substitution.
Tropone: Another derivative of cycloheptatrienone with different substituents.
Tropolone: A hydroxylated derivative of cycloheptatrienone.
Uniqueness
2-Fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5FO |
---|---|
Molecular Weight |
124.11 g/mol |
IUPAC Name |
2-fluorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H |
InChI Key |
QBHNDVMIBNXFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)F |
Origin of Product |
United States |
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